molecular formula C7H6ClN3 B172758 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-93-7

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B172758
CAS No.: 120422-93-7
M. Wt: 167.59 g/mol
InChI Key: KDNYASYYYCLBOA-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4th position and a methyl group at the 3rd position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazolopyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of pyrazole and pyridine derivatives. The synthetic routes often leverage electrophilic aromatic substitution or nucleophilic substitution reactions.

Table 1: Common Synthetic Routes

MethodDescription
Electrophilic Aromatic SubstitutionInvolves the introduction of a chloro group onto a pyrazole scaffold.
Nucleophilic SubstitutionUtilizes stable arenediazonium tosylates for the formation of pyrazolo[4,3-c]pyridine structures.
One-Pot ReactionsCombines multiple steps into a single reaction vessel to streamline synthesis.

Biological Activities

The compound has shown promise in various biological applications, particularly as an inhibitor in several pathways relevant to cancer and other diseases.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant inhibitory activity against specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have been studied as potential inhibitors of c-Met and CDK8, which are crucial targets in oncology.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance.

Table 2: Biological Activities

Activity TypeTarget Enzyme/ProteinReference
Kinase Inhibitionc-Met (HGFR)
Kinase InhibitionCDK8
Enzyme InhibitionCarbonic Anhydrase

Applications in Drug Discovery

The unique structural properties of this compound make it a valuable scaffold in fragment-based drug discovery (FBDD). Its ability to be selectively functionalized allows for the creation of diverse libraries of compounds that can be screened for biological activity.

Fragment-Based Drug Discovery (FBDD)

FBDD utilizes small molecular fragments to identify lead compounds with high affinity for biological targets. The vectorial functionalization of pyrazolo[4,3-c]pyridines facilitates the development of novel therapeutic agents through strategic modifications at various positions on the scaffold.

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

Case Study 1: Anticancer Agent Development

A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a c-Met inhibitor. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer therapies.

Case Study 2: Carbonic Anhydrase Inhibition

Another research effort explored the inhibitory effects of pyrazolo[4,3-c]pyridine derivatives on carbonic anhydrase activity. The findings indicated that specific modifications to the compound significantly enhanced its inhibitory potency, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrazole and pyridine ring system, characterized by a chlorine atom at the fourth position and a methyl group at the third position of the pyrazole ring. The unique substitution pattern contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C_7H_6ClN_3
  • Molecular Weight : 167.60 g/mol
  • Structure : The compound's structure allows for various synthetic modifications, enhancing its versatility in drug development.

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

  • Antiproliferative Activity : This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In studies, it exhibited IC50 values as low as 0.057 μM, indicating strong inhibitory activity compared to standard treatments like sorafenib .
  • Kinase Inhibition : The compound acts as a potential kinase inhibitor, targeting specific kinases involved in cell signaling pathways related to cancer and inflammation. Its structural similarity to purine bases allows it to bind effectively to ATP pockets of these enzymes .
  • Anti-inflammatory and Analgesic Effects : Derivatives of this compound have shown promising anti-inflammatory and analgesic properties, making them candidates for further development in treating inflammatory diseases .
  • Antiviral Activity : Related compounds have been investigated for their antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Some derivatives exhibited significant antiviral activity, highlighting the potential for developing novel antiviral agents .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Binding to Kinases : The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting cellular signaling pathways involved in proliferation and survival of cancer cells.
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes critical for viral replication and inflammatory responses .

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • A study reported the synthesis of various derivatives with modified substituents that exhibited improved potency against specific cancer cell lines .
  • Another research effort highlighted the use of molecular docking simulations to predict binding affinities of synthesized derivatives with target kinases, leading to the identification of promising candidates for further testing .

Comparative Analysis with Related Compounds

The following table summarizes key findings regarding the biological activities of this compound compared to structurally similar compounds:

Compound NameActivity TypeIC50 Value (μM)Notes
This compoundAntiproliferative0.057Strong activity against cancer cells
5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridineAntiviralNot specifiedEffective against HSV
4-Chloro-1H-pyrazolo[4,3-b]pyridineAnti-inflammatoryNot specifiedPromising for inflammatory conditions

Properties

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYASYYYCLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120422-93-7
Record name 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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